3-bromo-N-cyclopropylpyridin-2-amine
Overview
Description
3-bromo-N-cyclopropylpyridin-2-amine is a chemical compound with the molecular formula C8H9BrN2 and a molecular weight of 213.07 . It is used for pharmaceutical testing .
Synthesis Analysis
The compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 213.07 . More detailed properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Synthesis and Catalytic Applications
Selective Amination of Polyhalopyridines The palladium-xantphos complex catalyzed amination of polyhalopyridines, such as 5-bromo-2-chloropyridine, primarily yields 5-amino-2-chloropyridine with high isolated yield and excellent chemoselectivity, indicating a potential for efficient and selective synthesis of similar compounds (Ji, Li, & Bunnelle, 2003).
N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine Derivatives Synthesis N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives are synthesized from o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide, in the presence of N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts, indicating the use of these compounds in catalyst design (Ghorbani-Vaghei & Amiri, 2014).
Spiroaziridination of Cycloalkylidene Esters Spiroaziridines are synthesized from the reaction between primary amines and 2-bromo-2-(cycloalkylidene)acetates in alcohol under high pressure, providing insights into high-pressure chemical synthesis and the potential for the development of novel compounds with complex structures (Rulev & Maddaluno, 2001).
Structural and Crystallographic Studies
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate Structure The study of the title compound, synthesized from the reaction of 6-methylpyridin-2-amine and ethyl 3-bromo-2-oxopropionate, reveals nearly planar six- and five-membered rings and intermolecular hydrogen bonds, contributing to the understanding of molecular structures and their interactions in crystalline forms (Yao, Wang, Guo, An, & Guan, 2010).
Properties
IUPAC Name |
3-bromo-N-cyclopropylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXYCQBQIHRURT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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